N-(4-acetylphenyl)-N'-[4-(benzyloxy)phenyl]urea
Description
N-(4-Acetylphenyl)-N'-[4-(Benzyloxy)phenyl]urea is a diarylurea derivative characterized by its acetyl and benzyloxy substituents on the phenyl rings. Its structure features a urea backbone linking two aromatic rings: one with a 4-acetyl group and the other with a 4-benzyloxy group. The acetyl moiety may enhance metabolic stability, while the benzyloxy group could influence solubility and receptor binding .
Properties
IUPAC Name |
1-(4-acetylphenyl)-3-(4-phenylmethoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c1-16(25)18-7-9-19(10-8-18)23-22(26)24-20-11-13-21(14-12-20)27-15-17-5-3-2-4-6-17/h2-14H,15H2,1H3,(H2,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMBYCPVQBRUNKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-N’-[4-(benzyloxy)phenyl]urea typically involves the reaction of 4-acetylphenyl isocyanate with 4-(benzyloxy)aniline. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of N-(4-acetylphenyl)-N’-[4-(benzyloxy)phenyl]urea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound contains three hydrolyzable groups:
-
Urea linkage (–NH–CO–NH–)
-
Acetyl group (–COCH₃)
-
Benzyloxy ether (–O–CH₂C₆H₅)
Nucleophilic Substitution
The acetyl and benzyloxy groups may direct electrophilic aromatic substitution (EAS), while the urea’s NH protons could act as weak acids or hydrogen-bond donors:
Reduction Reactions
Catalytic hydrogenation or hydride-based reductions could target specific functional groups:
Thermal and Photochemical Stability
-
Thermal decomposition : Likely above 200°C, releasing isocyanates (from urea) and acetophenone derivatives .
-
Photolysis : Benzyloxy groups are prone to UV-induced cleavage, forming phenolic radicals .
Catalytic Cross-Coupling
The benzyloxy group could participate in Suzuki-Miyaura or Buchwald-Hartwig reactions if modified:
| Reaction | Catalysts/Partners | Outcome |
|---|---|---|
| Debenzylation | Pd/C, H₂ | Exposes phenol for further functionalization |
| Acetyl derivatization | Grignard reagents | Forms tertiary alcohols |
Key Limitations in Current Data
-
No experimental studies directly confirm these reactions for N-(4-acetylphenyl)-N'-[4-(benzyloxy)phenyl]urea. Predictions derive from:
-
Steric effects from the diarylurea backbone may slow kinetics.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor of specific enzymes or receptors.
Medicine: As a candidate for drug development, particularly in the treatment of diseases where urea derivatives have shown efficacy.
Industry: As an intermediate in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-N’-[4-(benzyloxy)phenyl]urea depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Diarylurea derivatives exhibit diverse biological activities depending on their substituents. Below is a detailed comparison of N-(4-acetylphenyl)-N'-[4-(benzyloxy)phenyl]urea with analogous compounds, focusing on synthesis, physicochemical properties, and bioactivity.
Key Observations :
- Synthesis Efficiency: Ultrasound-assisted methods (e.g., for azetidinone derivatives in ) achieve higher yields (78–88%) compared to traditional protocols.
- Substituent Effects : Electron-withdrawing groups (e.g., nitro, trifluoromethyl) often require harsher reaction conditions but enhance thermal stability .
Physicochemical Properties
Research Findings and Implications
- Structure-Activity Relationship (SAR) : The 4-benzyloxy group in this compound may improve solubility but reduce metabolic stability compared to sulfonamide derivatives (e.g., ).
- Synthetic Advancements : Ultrasound-assisted synthesis (e.g., ) reduces reaction times and improves yields for structurally complex ureas.
- Patent Landscape : Sulfonyloxy-substituted ureas (e.g., ) dominate recent patents, highlighting their industrial relevance as intermediates or prodrugs.
Biological Activity
N-(4-acetylphenyl)-N'-[4-(benzyloxy)phenyl]urea is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and androgen receptor modulation. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a urea linkage between two aromatic moieties: an acetylphenyl group and a benzyloxyphenyl group. The structural formula can be represented as follows:
This structure allows for diverse interactions with biological targets, which is crucial for its activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cancer progression and androgen receptor signaling. The urea moiety is known to facilitate hydrogen bonding and hydrophobic interactions with target proteins, enhancing its binding affinity.
Key Mechanisms Include:
- Inhibition of Cell Proliferation : Similar compounds have been shown to inhibit cell proliferation in various cancer cell lines, such as A549 (lung cancer) and HCT116 (colon cancer), with IC50 values indicating potent activity (e.g., IC50 < 5 μM) .
- Androgen Receptor Antagonism : Compounds with similar structural motifs have been identified as effective androgen receptor antagonists, suggesting that this compound may also exhibit this property .
Biological Activity Evaluation
A series of studies have evaluated the antiproliferative effects of the compound against various cancer cell lines. The following table summarizes the IC50 values reported for related compounds, providing context for the expected activity of this compound:
Case Studies
- Anticancer Activity : In a study focusing on urea derivatives, compounds similar to this compound demonstrated significant inhibition of tumor growth in xenograft models. These findings suggest that the compound may possess similar anticancer properties .
- Androgen Receptor Modulation : A series of benzyloxy-substituted compounds were evaluated for their ability to inhibit androgen receptor activity. One such compound exhibited an IC50 value of 0.47 μM against the androgen receptor, indicating strong antagonistic effects that could be relevant for prostate cancer treatment .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-acetylphenyl)-N'-[4-(benzyloxy)phenyl]urea, and how can yield optimization be achieved?
- Methodology : A two-step synthesis is proposed:
Benzyloxy Group Introduction : React 4-aminophenol with benzyl chloride in an ethanolic KOH solution under reflux (70–80°C) to form 4-(benzyloxy)aniline. This method yields ~58% when using controlled stoichiometry and inert atmospheres to minimize oxidation .
Urea Formation : Couple 4-(benzyloxy)aniline with 4-acetylphenyl isocyanate in anhydrous dichloromethane (DCM) using triethylamine as a base. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Yield optimization (~65%) requires strict moisture control and slow reagent addition to prevent side reactions .
Q. How can the structural integrity and purity of this compound be validated post-synthesis?
- Analytical Techniques :
- LC-MS : Confirm molecular ion peaks at m/z corresponding to the molecular formula (C₂₂H₂₀N₂O₃, expected m/z 376.15) and detect impurities (e.g., unreacted aniline derivatives) .
- ¹H/¹³C NMR : Key signals include the acetyl proton (δ ~2.6 ppm, singlet), benzyloxy methylene (δ ~5.1 ppm, singlet), and urea NH protons (δ ~8.3–9.1 ppm, broad) .
- X-Ray Crystallography : Resolve hydrogen-bonding patterns (urea NH···O=C interactions) to confirm supramolecular packing .
Q. What solvent systems are optimal for stability studies of this compound?
- Stability Protocol :
- Polar Aprotic Solvents : DMSO and DMF show >90% stability over 72 hours at 25°C, attributed to reduced nucleophilic attack on the urea moiety.
- Aqueous Buffers : Degradation occurs at pH < 5 (urea hydrolysis) or pH > 8 (benzyloxy deprotection). Use neutral buffers (pH 6–7.4) for short-term assays .
Advanced Research Questions
Q. How do electronic effects of the acetyl and benzyloxy groups influence the compound’s reactivity in biological systems?
- Structure-Activity Relationship (SAR) :
- The acetyl group enhances electrophilicity, facilitating interactions with nucleophilic residues (e.g., cysteine thiols in enzyme active sites).
- The benzyloxy group increases lipophilicity (logP ~3.2), improving membrane permeability but potentially reducing aqueous solubility. Computational docking (AutoDock Vina) suggests these groups stabilize binding to hydrophobic pockets in kinases .
Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?
- Data Reconciliation Workflow :
Assay Reproducibility : Test across multiple cell lines (e.g., HEK293, HeLa) with standardized protocols (e.g., ATP-based viability assays).
Metabolic Stability : Use liver microsomes to assess CYP450-mediated degradation, which may explain variability in IC₅₀ values .
Impurity Profiling : LC-MS/MS can identify trace byproducts (e.g., deacetylated derivatives) that may antagonize primary activity .
Q. Can computational modeling predict this compound’s potential as a dual kinase/phosphatase inhibitor?
- In Silico Approach :
Molecular Dynamics (MD) : Simulate binding to VEGFR2 (PDB: 4AG8) and PTP1B (PDB: 1PTV) over 100 ns trajectories. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA).
Pharmacophore Mapping : Overlap with known inhibitors (e.g., sorafenib for kinases) identifies critical hydrogen-bond acceptors (urea carbonyl) and hydrophobic nodes (acetylphenyl) .
Q. How can the benzyloxy group be selectively modified to enhance target selectivity in vivo?
- Synthetic Derivatization :
- Electron-Withdrawing Substituents : Introduce nitro or trifluoromethyl groups at the benzyl para-position to modulate electron density and steric bulk.
- Biotransformation Studies : Incubate with cytochrome P450 isoforms (e.g., CYP3A4) to identify metabolic hotspots for rational design .
Methodological Notes
- Contradictions in Evidence : Variability in synthetic yields (e.g., 58% vs. 9% for benzyloxy intermediates) highlights the need for rigorous reaction condition standardization .
- Unresolved Challenges : The compound’s poor aqueous solubility (logS ~-4.2) limits in vivo applications. Nanoformulation (e.g., PEGylated liposomes) is recommended for bioavailability enhancement .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
